3-(3-Fluorophenyl)-2-methyl-1-propene
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Overview
Description
3-(3-Fluorophenyl)-2-methyl-1-propene, also known as 3-FPMP, is an organic compound that has a variety of uses in the scientific and medical fields. This compound is composed of three main elements: fluorine, phenyl, and methyl. It has a molecular weight of 181.17 g/mol and a melting point of -32.2°C. 3-FPMP is a colorless, volatile liquid with a pungent odor. It is classified as a haloalkane, which is a type of organic compound that contains halogen atoms.
Scientific Research Applications
Antitumor Activity
- A study by Naito et al. (2005) synthesized novel compounds, including derivatives of 3-fluorophenyl, which showed potent cytotoxicity against tumor cell lines and exhibited antitumor activity in both in vitro and in vivo models without causing undesirable effects in mice (Naito et al., 2005).
Materials Science and Chemistry
- Research by Nagaraju et al. (2018) discussed the synthesis and crystal structure of compounds including 4-fluorophenyl derivatives, highlighting their significance in material science and pharmaceuticals. These compounds have shown a range of biological activities and are utilized in various technological applications (Nagaraju et al., 2018).
Polymer Science
- A study by Botteghi et al. (1999) explored the hydroformylation of 3,3-bis(p-fluorophenyl)propene using rhodium catalysts. The study's findings are significant for the development of pharmaceuticals and other chemical products (Botteghi et al., 1999).
- Staal et al. (2003) investigated the polymerization of propene with modified catalysts, including fluorophenyl derivatives. This research contributes to advancements in polymer science and materials engineering (Staal et al., 2003).
Radiopharmaceuticals
- Gedik et al. (2015) determined the radiation parameters of potential bioactive compounds, including fluorophenyl derivatives. This research is essential for developing new compounds in medical oncology (Gedik et al., 2015).
Pharmacology
- Chou et al. (2010) designed and synthesized new drug candidates, including 3-fluorophenyl derivatives, for potent antitumor agents. Their study provides insights into the development of new anticancer drugs (Chou et al., 2010).
Optoelectronics
- Li et al. (2002) conducted a study on poly(thiophene)s, demonstrating how functional groups, including fluorophenyl units, affect their optical properties, which is crucial for applications in optoelectronics (Li et al., 2002).
Mechanism of Action
Target of Action
The primary target of “3-(3-Fluorophenyl)-2-methyl-1-propene” is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant conditions .
Pharmacokinetics
Similar compounds have been shown to have a variety of adme properties, which can impact their bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of “3-(3-Fluorophenyl)-2-methyl-1-propene” can be influenced by various environmental factors. For instance, the stability of organoboron compounds, which are key reagents in the Suzuki–Miyaura reaction, can be affected by air and moisture .
properties
IUPAC Name |
1-fluoro-3-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRKHXUDPUCIAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641172 |
Source
|
Record name | 1-Fluoro-3-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-2-methyl-1-propene | |
CAS RN |
701-80-4 |
Source
|
Record name | 1-Fluoro-3-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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